molecular formula C15H13ClN2O B14416553 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride CAS No. 80356-35-0

1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride

Cat. No.: B14416553
CAS No.: 80356-35-0
M. Wt: 272.73 g/mol
InChI Key: CSWMGTDELBXZHQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a pyridinium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride typically involves the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by treatment with sodium methylate in methanol . This reaction yields a mixture of quinoline and benzazepine derivatives, which can be separated and further hydrolyzed to obtain the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride is unique due to its combination of a quinoline core with a pyridinium chloride moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

80356-35-0

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

4-methyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one;chloride

InChI

InChI=1S/C15H12N2O.ClH/c1-11-12-7-3-4-8-13(12)16-15(18)14(11)17-9-5-2-6-10-17;/h2-10H,1H3;1H

InChI Key

CSWMGTDELBXZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)[N+]3=CC=CC=C3.[Cl-]

Origin of Product

United States

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